4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 1199782-98-3) is an indanone derivative distinguished by a chlorine atom at the 4-position and a hydroxyl group at the 6-position on its bicyclic framework. This specific substitution pattern introduces a unique combination of electronic and steric properties, differentiating it from simpler indanone building blocks.

Molecular Formula C9H7ClO2
Molecular Weight 182.60 g/mol
Cat. No. B8099843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one
Molecular FormulaC9H7ClO2
Molecular Weight182.60 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C(=CC(=C2)O)Cl
InChIInChI=1S/C9H7ClO2/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4,11H,1-2H2
InChIKeyVLFBVKKLFXITMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one: A Dual-Substituted Indanone Scaffold for Targeted Synthesis


4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one (CAS 1199782-98-3) is an indanone derivative distinguished by a chlorine atom at the 4-position and a hydroxyl group at the 6-position on its bicyclic framework [1]. This specific substitution pattern introduces a unique combination of electronic and steric properties, differentiating it from simpler indanone building blocks. While the indanone core is prevalent in bioactive molecules and natural products [2], the strategic placement of both an electron-withdrawing chloro group and an electron-donating hydroxyl group on the aromatic ring creates a highly regioselective synthetic handle. This dual functionality is crucial for downstream applications such as late-stage functionalization and the construction of complex molecular architectures, where precise reactivity is non-negotiable.

Why 4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one Cannot Be Replaced by Generic Indanones


Generic indanone alternatives like 6-hydroxy-1-indanone or 4-chloro-1-indanone are unable to replicate the specific reactivity profile of 4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one. The combined electron-withdrawing effect of the 4-chloro substituent and the electron-donating capacity of the 6-hydroxy group creates a unique electronic asymmetry on the aromatic ring [1]. This directly controls the regioselectivity of electrophilic aromatic substitution and cross-coupling reactions, which is not possible with mono-substituted analogues. Furthermore, the distinct hydrogen-bonding donor/acceptor capacity, as reflected by a lower computed partition coefficient (XLogP3-AA: 1.9) compared to non-hydroxylated analogues, impacts solubility and purification protocols [2]. Substituting with a different regioisomer, such as 6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one, would lead to an entirely different chemical entity with divergent reactivity, making it unsuitable for established synthetic routes.

Quantitative Evidence Guide for Procuring 4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one


Enhanced Reactivity in Pd-Catalyzed Cross-Coupling via 4-Chloro Substitution

The 4-chloro substituent provides a functional handle for Pd-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, which is absent in 6-hydroxy-1-indanone. The electron-withdrawing nature of the chlorine activates the C4 position for oxidative addition, giving 4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one a quantifiable advantage in synthetic efficiency. In benchmark reactions, an aryl chloride on a cyclic ketone scaffold demonstrated a 70% conversion yield in Suzuki coupling, while the analogous bromide showed 85%, indicating good reactivity for the chloro species [1]. This establishes a synthetic pathway that is not accessible with the non-halogenated 6-hydroxy analogue.

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

Regioselective Control via Competing Electronic Directing Effects

The molecule possesses two strong, opposing directing groups: the electron-withdrawing 4-chloro (meta-directing) and the electron-donating 6-hydroxy (ortho/para-directing). The experimentally determined Hammett ₚ value for p-Cl is +0.23, while for p-OH it is -0.37 [1]. This quantitative electronic dichotomy dictates the outcome of subsequent electrophilic aromatic substitution (EAS) reactions, favoring a specific substitution pattern that is fundamentally different from what would be obtained with 6-hydroxy-1-indanone (dominated by the -OH directing effect) or 4-chloro-1-indanone (dominated by the -Cl effect) [2].

Electrophilic Aromatic Substitution Regiochemistry Medicinal Chemistry

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The target compound's computed partition coefficient, XLogP3-AA, is 1.9 [1]. This is significantly lower than the non-hydroxylated analogue, 4-chloro-1-indanone, which has a predicted XLogP of approximately 2.5 [2]. The 0.6 log unit difference indicates a 4-fold lower partition into a non-polar phase for the target compound. Additionally, the presence of the 6-hydroxy group introduces a hydrogen bond donor, which is absent in 4-chloro-1-indanone. These factors directly translate to higher aqueous solubility and distinct chromatographic behavior, which is critical for both reaction work-ups and biological assays where excessive lipophilicity is detrimental.

ADME Prediction Physicochemical Properties Drug Design

Distinct Melting Point and Thermal Behavior Compared to Non-Hydroxylated Analogue

The introduction of a hydroxyl group capable of intermolecular hydrogen bonding fundamentally alters the solid-state properties of the molecule. The non-hydroxylated analogue, 4-chloro-1-indanone, has a reported melting point of 90-92 °C . While an exact melting point for 4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one is not widely published, its status as a solid and its additional H-bond donor predict a significantly higher melting point, typical of hydroxy-indanones like 6-hydroxy-1-indanone (154-158 °C) . This difference in thermal properties is crucial for procurement, as it dictates storage conditions, formulation strategies, and purification by recrystallization.

Material Science Crystallization Purification

Topological Polar Surface Area (TPSA) and Its Impact on Membrane Permeability

The Topological Polar Surface Area (TPSA) of 4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one is computed to be 37.3 Ų [1]. This is a critical differentiator from the non-hydroxylated 4-chloro-1-indanone, which has a TPSA of only 17.1 Ų [2]. The >20 Ų increase translates to a dramatically different prediction for passive membrane permeability. According to established drug-likeness guidelines, compounds with TPSA < 60-70 Ų are likely to be orally bioavailable, but within that range, a TPSA of 37.3 Ų strikes a balance that is more favorable for crossing the blood-brain barrier while still offering a point for metabolic conjugation, which is a key differentiator in CNS drug discovery programs.

Medicinal Chemistry Drug-like Properties ADME

High-Value Application Scenarios for 4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 182.6 g/mol, XLogP of 1.9, and TPSA of 37.3 Ų, 4-Chloro-6-hydroxy-2,3-dihydro-1H-inden-1-one adheres to the 'Rule of Three' for fragment libraries [1]. Its specific physicochemical profile, combining moderate lipophilicity with crucial hydrogen-bond donor/acceptor capabilities, makes it an ideal fragment for targeting enzymes with deep hydrophobic pockets adjacent to a polar residue. The 4-chloro handle allows for rapid hit elaboration via cross-coupling, a feature not available in non-halogenated indanone fragments, enabling efficient fragment growth and structure-activity relationship (SAR) exploration.

Advanced Building Block for CNS-Targeted Therapeutic Programs

The compound's TPSA of 37.3 Ų, which is significantly higher than fully lipophilic indanones yet below the typical threshold for poor BBB penetration, positions it as a strategically valuable intermediate for CNS drug synthesis [2]. Its dual substitution pattern allows for the independent vectoring of pharmacophoric elements, a key advantage in designing multi-target ligands or bifunctional molecules for neurodegenerative diseases. Substituting it with 4-chloro-1-indanone would sacrifice the essential hydroxyl-mediated polarity, likely leading to higher lipophilicity (XLogP ~2.5) and poorer solubility, thus derailing a CNS program's property profile.

Regioselective Synthesis of Polycyclic Natural Product-Like Libraries

The competing electronic effects of the 4-chloro and 6-hydroxy groups allows for a domino reaction strategy in diversity-oriented synthesis (DOS). The electron-rich C5/C7 positions can be selectively functionalized under mild electrophilic conditions, while the C4 chloride can be subsequently utilized in a transition-metal-catalyzed cyclization to build a new ring system [3]. This predictable dual reactivity, validated by fundamental Hammett constant analysis, is a distinct advantage over the mono-substituted 6-hydroxy-1-indanone, which would afford complex mixtures under the same conditions, making the target compound the only viable option for a clean, high-value product.

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